Meta-Bromobenzoate Ester: Lipophilicity and Halogen-Bonding Differentiation vs. 4-Methylbenzoate Analog (CAS 767310-28-1)
The target compound incorporates a 3-bromobenzoate ester (meta-Br), whereas the closest analog CAS 767310-28-1 bears a 4-methylbenzoate ester with no halogen. Computed physicochemical data from ZINC show the target has a cLogP of 6.186 and tPSA of 67 Ų [1]. The 4-methylbenzoate analog (C24H23N3O3S, MW 433.5, no bromine) has a predicted cLogP approximately 1 unit lower based on standard fragment contributions of aromatic bromine . In the broader thiosemicarbazone literature, bromo substituents on the aryl ring have been demonstrated to greatly increase antiparasitic activity compared to non-halogenated derivatives: Moreira et al. (2014) reported that 'hydrophobic and bulky substituents, such as bromo, biphenyl and phenoxyl groups, greatly increased antiparasitic activity' in a systematic SAR study of aryl thiosemicarbazones [2]. Additionally, a study of 3-bromophenyl thiosemicarbazones identified the 3-bromophenyl-2′-fluorophenyl thiosemicarbazone as the most active cathepsin L inhibitor in its series [3]. These class-level observations support the inference that the 3-bromobenzoate ester in the target compound confers differentiated lipophilicity and potential halogen-bonding capacity not present in the non-halogenated 4-methylbenzoate analog.
| Evidence Dimension | Computed lipophilicity (cLogP) and halogen presence |
|---|---|
| Target Compound Data | cLogP = 6.186; contains meta-bromine on benzoate ester (C23H20BrN3O3S, MW 498.4) [1] |
| Comparator Or Baseline | CAS 767310-28-1: cLogP estimated ~5.0–5.2; no halogen; 4-methylbenzoate ester (C24H23N3O3S, MW 433.5) |
| Quantified Difference | ΔcLogP ≈ +1.0 unit (target more lipophilic); presence of heavy halogen (Br) vs. none |
| Conditions | Computed physicochemical properties from ZINC database (target); estimated fragment-based logP for comparator. Class-level biological inference from published thiosemicarbazone SAR studies (in vitro T. cruzi and cathepsin L assays). |
Why This Matters
For screening programs targeting intracellular or CNS-penetrant phenotypes, a cLogP above 6 may be advantageous or detrimental depending on the assay format; procurement decisions must account for this substantial lipophilicity difference between the target and its non-brominated analog.
- [1] ZINC Database. ZINC20446542. cLogP: 6.186; tPSA: 67 Ų; MW: 498.402. Accessed 2026-04-30. View Source
- [2] Moreira, D.R.M. et al. Conformational restriction of aryl thiosemicarbazones produces potent and selective anti-Trypanosoma cruzi compounds. Eur. J. Med. Chem. 2014, 75, 467–478. PMID: 24561675. View Source
- [3] Kumar, G.D.K. et al. Design, synthesis, and biological evaluation of potent thiosemicarbazone based cathepsin L inhibitors. Bioorg. Med. Chem. Lett. 2010, 20(4), 1415–1419. PMID: 20096576. View Source
